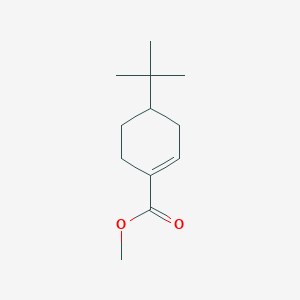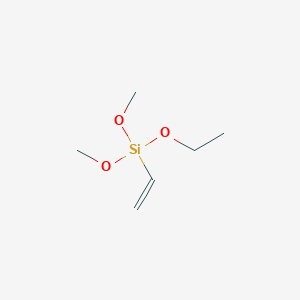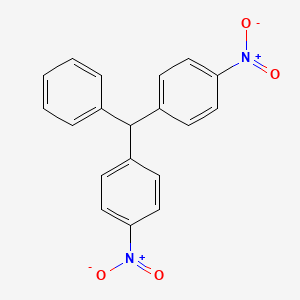
1,1'-(Phenylmethylene)bis(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-nitrophenyl)phenylmethane: is an organic compound with the molecular formula C19H14N2O4. It is characterized by the presence of two nitrophenyl groups and one phenyl group attached to a central methane carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl)phenylmethane typically involves the reaction of benzaldehyde with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(4-nitrophenyl)phenylmethane may involve more efficient and scalable methods, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-nitrophenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmethane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-nitrophenyl)phenylmethane is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also employed in the development of diagnostic tools and assays .
Industry: In the industrial sector, bis(4-nitrophenyl)phenylmethane is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of bis(4-nitrophenyl)phenylmethane involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The pathways involved in these interactions include oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
Bis(indolyl)methanes: These compounds contain two indole units and are known for their antimicrobial and anticancer properties.
Bis(4-methoxyphenyl)methane: Similar in structure but with methoxy groups instead of nitro groups, leading to different chemical reactivity and applications.
Uniqueness: Bis(4-nitrophenyl)phenylmethane is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .
Propiedades
Número CAS |
21112-02-7 |
|---|---|
Fórmula molecular |
C19H14N2O4 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1-nitro-4-[(4-nitrophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C19H14N2O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13,19H |
Clave InChI |
CCWAGSQBYBVMFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



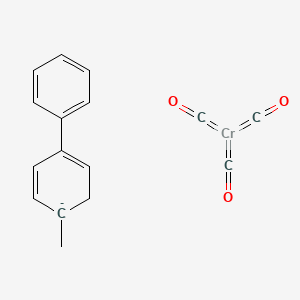


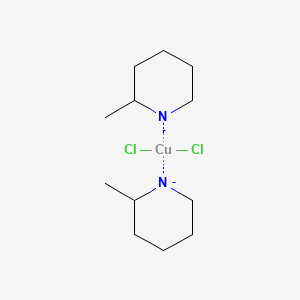


![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
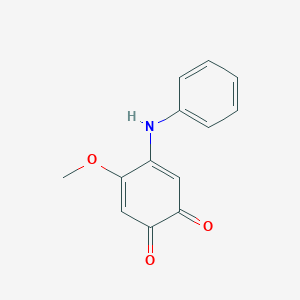
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)


